![molecular formula C20H21FN2O4 B5687193 (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid
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Overview
Description
(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid, also known as FMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a drug candidate. FMPA belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid is not fully understood. However, it has been suggested that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid may reduce inflammation and pain.
Biochemical and Physiological Effects
(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid has been shown to have a low toxicity profile, making it a potentially safe drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid in lab experiments is its low toxicity profile, which makes it a potentially safe drug candidate. Additionally, (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a useful tool for studying pain and inflammation-related disorders. However, one limitation of using (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid. One area of interest is the potential use of (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid and to identify any potential side effects or limitations of its use as a drug candidate. Finally, research is needed to develop more efficient synthesis methods for (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid and to improve its solubility in water, which may increase its potential use in lab experiments.
Synthesis Methods
The synthesis of (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid involves the reaction of 4-fluorobenzylamine with 4-(4-methoxybenzoyl)piperazine in the presence of acetic anhydride and pyridine. This reaction leads to the formation of (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid as a white crystalline solid with a melting point of 177-179°C.
Scientific Research Applications
(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, (4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-fluorophenyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-27-17-8-4-15(5-9-17)19(24)23-12-10-22(11-13-23)18(20(25)26)14-2-6-16(21)7-3-14/h2-9,18H,10-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWHZGAUMWBLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-YL]acetic acid |
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